molecular formula C19H18ClN3O3 B2761621 2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034430-49-2

2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2761621
CAS No.: 2034430-49-2
M. Wt: 371.82
InChI Key: BTVRBSNVORBWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Isoxazoline Derivatives Synthesis : Novel isoxazoline derivatives, related to the query compound, have been synthesized from 2-bromo-1-phenylethanone, involving aldol condensation and 1,3-dipolar cycloaddition. These compounds were structurally characterized using various spectral analyses (Dong, Liu, & Chen, 2012).

  • Structural Exploration of Heterocycles : A study focused on synthesizing a bioactive heterocycle, structurally similar to the query compound, revealed antiproliferative activity. The structure was confirmed by X-ray diffraction, showcasing the importance of structural analysis in understanding the compound's properties (Prasad et al., 2018).

Antimicrobial and Biological Activities

  • Antimicrobial Activity of Pyridine Derivatives : Research on pyridine derivatives, closely related to the query compound, demonstrated variable antimicrobial activity against different strains of bacteria and fungi. This highlights the potential biomedical applications of these compounds (Patel, Agravat, & Shaikh, 2011).

  • N-Substituted Derivatives Analysis : The synthesis and anti-bacterial study of N-substituted derivatives of a compound structurally similar to the query compound indicated moderate to significant antibacterial activity. This suggests potential for developing new antimicrobial agents (Khalid et al., 2016).

Synthesis Techniques and Chemical Analysis

  • Modified Boekelheide Rearrangement : A study on the synthesis of 3-Chloromethyl-1,2-benzisoxazoles, related to the query compound, used modified Boekelheide rearrangement. This highlights innovative synthetic methods in medicinal chemistry (Arava et al., 2011).

  • Microwave Assisted Synthesis : An efficient microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, related to the query compound, was reported. This method offers a faster and more eco-friendly alternative to conventional synthesis techniques (Merugu, Ramesh, & Sreenivasulu, 2010).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-15-12-21-8-5-18(15)25-13-6-9-23(10-7-13)19(24)11-16-14-3-1-2-4-17(14)26-22-16/h1-5,8,12-13H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVRBSNVORBWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.